3-[2-cyclopentyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide
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Overview
Description
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[3,4-b]pyridine core
Preparation Methods
The synthesis of 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE involves multiple steps. The key intermediate, 2-cyclopentyl-4-(difluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one, can be synthesized through a series of reactions starting from commercially available precursors . The final compound is obtained by coupling this intermediate with N1-[1-(1-methyl-1H-pyrazol-3-yl)ethyl]propanamide under specific reaction conditions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the difluoromethyl group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Materials Science: The compound’s properties make it a candidate for use in advanced materials and nanotechnology.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazolo[3,4-b]pyridine core is known to interact with various biological pathways, potentially inhibiting or activating specific enzymes . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 3-[2-CYCLOPENTYL-4-(DIFLUOROMETHYL)-6-OXO-2,6-DIHYDRO-7H-PYRAZOLO[3,4-B]PYRIDIN-7-YL]-N~1~-[1-(1-METHYL-1H-PYRAZOL-3-YL)ETHYL]PROPANAMIDE stands out due to its unique difluoromethyl group and the presence of both pyrazole and pyridine rings. Similar compounds include:
- 2-cyclopentyl-4-(difluoromethyl)-2H,6H,7H-pyrazolo[3,4-b]pyridin-6-one
- 3-(2-cyclopentyl-4-(difluoromethyl)-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid
These compounds share structural similarities but differ in their functional groups and specific applications.
Properties
Molecular Formula |
C21H26F2N6O2 |
---|---|
Molecular Weight |
432.5 g/mol |
IUPAC Name |
3-[2-cyclopentyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-[1-(1-methylpyrazol-3-yl)ethyl]propanamide |
InChI |
InChI=1S/C21H26F2N6O2/c1-13(17-7-9-27(2)25-17)24-18(30)8-10-28-19(31)11-15(20(22)23)16-12-29(26-21(16)28)14-5-3-4-6-14/h7,9,11-14,20H,3-6,8,10H2,1-2H3,(H,24,30) |
InChI Key |
VNUZAGKJFBKQJF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NN(C=C1)C)NC(=O)CCN2C(=O)C=C(C3=CN(N=C32)C4CCCC4)C(F)F |
Origin of Product |
United States |
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